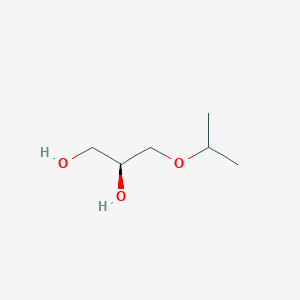

(2S)-3-isoPropoxypropane-1,2-diol

Cat. No. B8520139

M. Wt: 134.17 g/mol

InChI Key: UNFGWQUDDQBNLD-LURJTMIESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07534829B2

Procedure details

Into a 3-L separable flask equipped with a stirrer and a condenser, 1200 g of isopropanol was introduced. Then 4.6 g of sodium was added and heated to 80° C. to dissolve. After complete dissolution of the sodium, 300 g of glycidol was dropped at 80° C. over 1 hour. After completion of the dropping, stirring was conducted for 3 hours. Then the stirring was stopped and the mixture was cooled to room temperature. At this time, the mixture separated into an upper layer and a lower layer. The upper layer was isolated and concentrated by an evaporator. Furthermore, 3-isopropoxy-1,2-propanediol (boiling point: 60° C./2 mmHg) was obtained through distillation under reduced pressure. 3-Isopropoxy-1,2-propanediol thus obtained is a model compound in the case where one molecule of glycidol reacted with a hydroxyl group of EVOH.

Name

3-isopropoxy-1,2-propanediol

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

1200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After completion of the dropping, stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 3-L separable flask equipped with a stirrer and a condenser

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropped at 80° C. over 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time, the mixture separated into an upper layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper layer was isolated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by an evaporator

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

3-isopropoxy-1,2-propanediol

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)OCC(CO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07534829B2

Procedure details

Into a 3-L separable flask equipped with a stirrer and a condenser, 1200 g of isopropanol was introduced. Then 4.6 g of sodium was added and heated to 80° C. to dissolve. After complete dissolution of the sodium, 300 g of glycidol was dropped at 80° C. over 1 hour. After completion of the dropping, stirring was conducted for 3 hours. Then the stirring was stopped and the mixture was cooled to room temperature. At this time, the mixture separated into an upper layer and a lower layer. The upper layer was isolated and concentrated by an evaporator. Furthermore, 3-isopropoxy-1,2-propanediol (boiling point: 60° C./2 mmHg) was obtained through distillation under reduced pressure. 3-Isopropoxy-1,2-propanediol thus obtained is a model compound in the case where one molecule of glycidol reacted with a hydroxyl group of EVOH.

Name

3-isopropoxy-1,2-propanediol

Identifiers

|

REACTION_CXSMILES

|

[Na].[CH2:2]1[O:4][CH:3]1[CH2:5][OH:6].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH:7]([O:10][CH2:2][CH:3]([OH:4])[CH2:5][OH:6])([CH3:9])[CH3:8] |^1:0|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

4.6 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na]

|

Step Two

Step Three

|

Name

|

|

|

Quantity

|

1200 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

After completion of the dropping, stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 3-L separable flask equipped with a stirrer and a condenser

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was dropped at 80° C. over 1 hour

|

|

Duration

|

1 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

At this time, the mixture separated into an upper layer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The upper layer was isolated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated by an evaporator

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

3-isopropoxy-1,2-propanediol

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)OCC(CO)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |